4,4,4-trifluoro-3-methylbutanimidamide,aceticacid
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Overview
Description
4,4,4-trifluoro-3-methylbutanimidamide,aceticacid is a chemical compound with the molecular formula C7H13F3N2O2. It is characterized by the presence of trifluoromethyl and imidamide functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-3-methylbutanimidamide,aceticacid typically involves the reaction of 4,4,4-trifluoro-3-methylbutanoic acid with ammonia or an amine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the imidamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
4,4,4-trifluoro-3-methylbutanimidamide,aceticacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted trifluoromethyl compounds.
Scientific Research Applications
4,4,4-trifluoro-3-methylbutanimidamide,aceticacid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-3-methylbutanimidamide,aceticacid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imidamide group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic acid: Shares the trifluoromethyl group but lacks the imidamide functionality.
4,4,4-Trifluoro-3-methylbutanoic acid: Similar backbone structure but lacks the imidamide group.
Uniqueness
4,4,4-trifluoro-3-methylbutanimidamide,aceticacid is unique due to the combination of trifluoromethyl and imidamide groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
acetic acid;4,4,4-trifluoro-3-methylbutanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2.C2H4O2/c1-3(2-4(9)10)5(6,7)8;1-2(3)4/h3H,2H2,1H3,(H3,9,10);1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APQOJDZAIKVMLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=N)N)C(F)(F)F.CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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